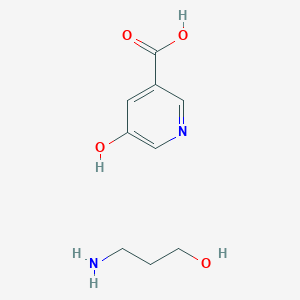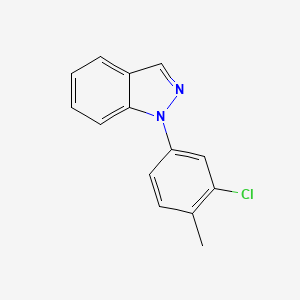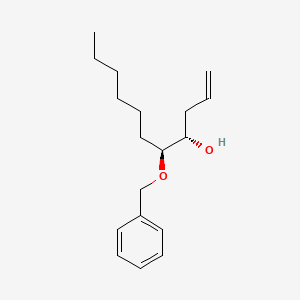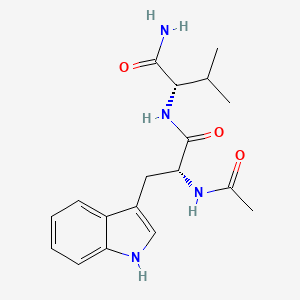
(E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene is an organic compound characterized by the presence of two 2,4-dimethyl-6-nitrophenyl groups connected by a diazene (N=N) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene typically involves the following steps:
Nitration: The starting material, 2,4-dimethylphenyl, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 6-position.
Diazotization: The nitrated product is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with another molecule of 2,4-dimethyl-6-nitrophenyl to form the desired diazene compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Oxidation: Potassium permanganate, acetone as solvent.
Substitution: Bromine or chlorine, acetic acid as solvent.
Major Products:
Reduction: Bis(2,4-dimethyl-6-aminophenyl)diazene.
Oxidation: Bis(2,4-dimethyl-6-nitrosophenyl)diazene.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of advanced materials with unique optical and electronic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene involves its interaction with molecular targets through its diazene linkage and nitro groups. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
- (E)-Bis(2,4-dimethylphenyl)diazene
- (E)-Bis(2,4-dimethyl-6-chlorophenyl)diazene
- (E)-Bis(2,4-dimethyl-6-aminophenyl)diazene
Comparison:
Structural Differences: The presence of nitro groups in (E)-Bis(2,4-dimethyl-6-nitrophenyl)diazene distinguishes it from other similar compounds, which may have different substituents such as chlorine or amino groups.
Reactivity: The nitro groups enhance the compound’s reactivity, making it more susceptible to reduction and oxidation reactions compared to its analogs.
Applications: The unique structural features of this compound make it suitable for specific applications in materials science and medicinal chemistry, where its analogs may not be as effective.
Eigenschaften
CAS-Nummer |
811848-77-8 |
|---|---|
Molekularformel |
C16H16N4O4 |
Molekulargewicht |
328.32 g/mol |
IUPAC-Name |
bis(2,4-dimethyl-6-nitrophenyl)diazene |
InChI |
InChI=1S/C16H16N4O4/c1-9-5-11(3)15(13(7-9)19(21)22)17-18-16-12(4)6-10(2)8-14(16)20(23)24/h5-8H,1-4H3 |
InChI-Schlüssel |
SLRAGGABEWYGLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N=NC2=C(C=C(C=C2[N+](=O)[O-])C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazinamine, 5-(3-chloro-4-fluorophenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12534251.png)



![4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde](/img/structure/B12534289.png)
methyl}morpholine](/img/structure/B12534301.png)

![2-{[(2-Aminoethyl)amino]methyl}-5-(pentadec-8-EN-1-YL)phenol](/img/structure/B12534308.png)
![Thiourea, N-[4-(methylsulfinyl)butyl]-N'-[4-(methylsulfonyl)butyl]-](/img/structure/B12534315.png)

![4,8-Methano-1H-cycloocta[B]pyrrole](/img/structure/B12534318.png)
![Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate](/img/structure/B12534320.png)


